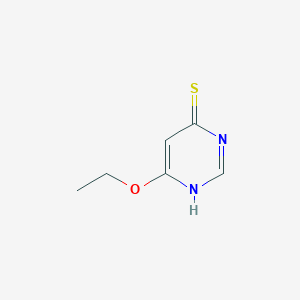

6-Ethoxypyrimidine-4(1H)-thione

Description

6-Ethoxypyrimidine-4(1H)-thione is a pyrimidine derivative characterized by a thione group (-S) at position 4 and an ethoxy substituent (-OCH₂CH₃) at position 4. Pyrimidine derivatives are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, and their structural modifications significantly influence physicochemical properties and biological activities.

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

6-ethoxy-1H-pyrimidine-4-thione |

InChI |

InChI=1S/C6H8N2OS/c1-2-9-5-3-6(10)8-4-7-5/h3-4H,2H2,1H3,(H,7,8,10) |

InChI Key |

AXTONTPHJRCGAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=S)N=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypyrimidine-4(1H)-thione typically involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyrimidine-4(1H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Biological Applications

Research indicates that 6-Ethoxypyrimidine-4(1H)-thione exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrimidine derivatives, including this compound. The compound showed significant inhibition against various bacterial strains, comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies demonstrated that certain derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Cytotoxicity against Cancer Cell Lines

A study investigated the effects of different derivatives on leukemia cell lines. The results indicated that modifications to the ethoxy group significantly influenced cytotoxicity levels, with some derivatives showing IC50 values in the low micromolar range.

Mechanism of Action

The mechanism of action of 6-Ethoxypyrimidine-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ethoxy group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of Key Pyrimidine and Dihydropyrimidine Derivatives

*Hypothetical data inferred from analogs.

Key Observations:

- Thione vs. Ketone Groups: The replacement of the ketone (-O) with a thione (-S) group in dihydropyrimidine derivatives (e.g., 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione vs. its ketone analog) lowers melting points (210°C vs.

- Heterocyclic Variations : Pyrazine-2(1H)-thione exhibits weaker aromaticity compared to pyrimidine derivatives, as indicated by its longer N–C bond lengths (1.354–1.366 Å vs. ~1.30 Å in pyrimidines), which may reduce stability but increase reactivity .

Biological Activity

6-Ethoxypyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family, characterized by the presence of both an ethoxy group and a thione group. This unique structure confers distinct chemical reactivity and biological activities, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C6H8N2OS

- Molecular Weight : 156.21 g/mol

- IUPAC Name : 6-ethoxy-1H-pyrimidine-4-thione

- Canonical SMILES : CCOC1=CC(=S)N=CN1

The mechanism of action of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ethoxy group enhances the compound’s solubility and may improve its pharmacokinetic properties, which is crucial for its biological efficacy.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, possibly through inhibition of viral replication mechanisms.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, it has shown promising results in inhibiting the growth of colon cancer cells (IC50 values comparable to established chemotherapeutics) .

- Antimicrobial Properties : There is evidence suggesting that derivatives of this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

-

Anticancer Studies :

A study evaluated the cytotoxic effects of this compound on human colon cancer cells. The results indicated an IC50 value comparable to etoposide and 5-fluorouracil, highlighting its potential as an effective anticancer agent . -

Enzyme Inhibition :

Research on similar pyrimidine derivatives has shown that they can selectively inhibit methionine aminopeptidases (MetAPs), which are crucial in protein synthesis. This inhibition can lead to reduced cell proliferation in cancer models . -

Anti-inflammatory Activity :

Related compounds have demonstrated anti-inflammatory properties through mechanisms involving the inhibition of pro-inflammatory pathways, indicating a potential therapeutic role for this compound in inflammatory diseases .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxypyrimidine-4(1H)-thione | Methoxy group instead of ethoxy | Similar antiviral and anticancer |

| 4(1H)-Thioxopyrimidine | Lacks ethoxy group | Limited biological activity |

| 6-Chloropyrimidine-4(1H)-thione | Chlorine atom instead of ethoxy | Varies; some anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.